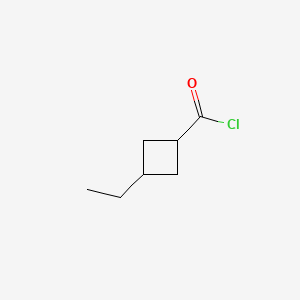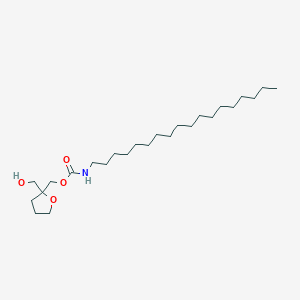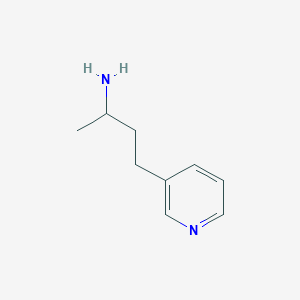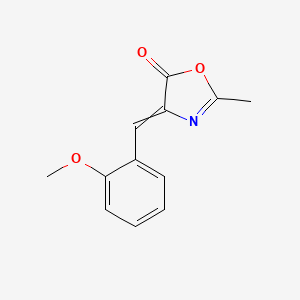
4-(2-Methoxybenzylidene)-2-methyloxazol-5(4H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2’-Methoxybenzylidene)-2-methyl-4H-oxazol-5-one is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features an oxazole ring, which is a five-membered ring containing one oxygen and one nitrogen atom, fused with a benzylidene group substituted with a methoxy group at the ortho position. The presence of these functional groups imparts distinct chemical reactivity and biological activity to the compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2’-methoxybenzylidene)-2-methyl-4H-oxazol-5-one typically involves the condensation of 2-methoxybenzaldehyde with 2-methyl-4H-oxazol-5-one under basic or acidic conditions. One common method involves the use of piperidine as a catalyst in a solvent such as toluene, where the reaction mixture is heated under reflux . The reaction proceeds through the formation of a Schiff base intermediate, which subsequently cyclizes to form the desired oxazole derivative.
Industrial Production Methods
Industrial production of 4-(2’-methoxybenzylidene)-2-methyl-4H-oxazol-5-one may employ similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave-assisted synthesis can enhance reaction efficiency and yield . These methods offer advantages such as reduced reaction times, improved energy efficiency, and scalability, making them suitable for industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions
4-(2’-Methoxybenzylidene)-2-methyl-4H-oxazol-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxazole derivatives with higher oxidation states.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the oxazole ring to its reduced forms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.
Major Products Formed
Oxidation: Oxazole derivatives with ketone or carboxylic acid functionalities.
Reduction: Reduced oxazole derivatives such as dihydrooxazoles.
Substitution: Various substituted oxazole derivatives depending on the reagents used.
Applications De Recherche Scientifique
4-(2’-Methoxybenzylidene)-2-methyl-4H-oxazol-5-one has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex heterocyclic compounds.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of corrosion inhibitors for metals, particularly in acidic environments.
Mécanisme D'action
The mechanism of action of 4-(2’-methoxybenzylidene)-2-methyl-4H-oxazol-5-one involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.
Pathways Involved: It can influence signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell proliferation and apoptosis.
Comparaison Avec Des Composés Similaires
4-(2’-Methoxybenzylidene)-2-methyl-4H-oxazol-5-one can be compared with other similar compounds, such as:
4-Benzylidene-2-methyl-4H-oxazol-5-one: Lacks the methoxy group, resulting in different reactivity and biological activity.
4-(2’-Methoxybenzylidene)-2-methyl-4H-thiazol-5-one: Contains a sulfur atom instead of oxygen in the ring, which can alter its chemical properties and applications.
N’-(2-Methoxybenzylidene)-4-hydroxybenzohydrazide: A hydrazone derivative with different functional groups, leading to distinct biological activities.
These comparisons highlight the unique structural features and reactivity of 4-(2’-methoxybenzylidene)-2-methyl-4H-oxazol-5-one, making it a valuable compound in various research fields.
Propriétés
Formule moléculaire |
C12H11NO3 |
|---|---|
Poids moléculaire |
217.22 g/mol |
Nom IUPAC |
4-[(2-methoxyphenyl)methylidene]-2-methyl-1,3-oxazol-5-one |
InChI |
InChI=1S/C12H11NO3/c1-8-13-10(12(14)16-8)7-9-5-3-4-6-11(9)15-2/h3-7H,1-2H3 |
Clé InChI |
HSKVPAFMAZDKCS-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC(=CC2=CC=CC=C2OC)C(=O)O1 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Phenylamino-[1,2,3]thiadiazole-4-carboxylic acid ethyl ester](/img/structure/B8762245.png)


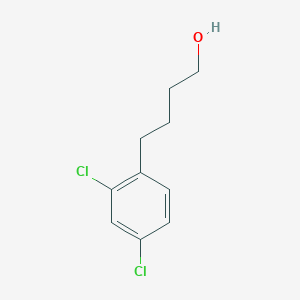

![2-(3-Methoxyphenyl)imidazo[1,2-A]pyrimidin-7-amine](/img/structure/B8762300.png)


